Tivozanib (hydrate)

描述

Tivozanib (hydrate) is a small molecule kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma. It functions by inhibiting the vascular endothelial growth factor receptors, which play a crucial role in tumor angiogenesis. This compound is marketed under the brand name Fotivda and has shown promise in treating patients who have not responded to other therapies .

准备方法

The synthesis of Tivozanib (hydrate) involves several steps:

Initial Synthesis: The process begins with the treatment of 2-chloro-4-(6,7-dimethoxyquinolin-4-yloxy)aniline with triphosgene in chloroform in the presence of triethylamine.

Alternative Method: Another method involves treating 3-amino-5-methylisoxazole with phenyl chloroformate in N,N-dimethylacetamide in the presence of pyridine.

Industrial Production: Industrial production methods focus on optimizing yield and purity while minimizing the use of hazardous chemicals.

化学反应分析

Tivozanib (hydrate) undergoes various chemical reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the quinoline moiety.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions, especially nucleophilic aromatic substitution, are possible due to the presence of the chloro group on the aromatic ring

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Major Products: The primary products of these reactions are modified derivatives of Tivozanib, which can be used for further research and development

科学研究应用

Advanced Renal Cell Carcinoma

Tivozanib is approved for use in patients with relapsed or refractory advanced renal cell carcinoma after two or more systemic therapies. The efficacy of tivozanib in this context has been demonstrated in several clinical trials:

- TIVO-3 Trial : This phase III trial compared tivozanib with sorafenib in patients with advanced clear cell RCC. Results indicated a median progression-free survival (PFS) of 11.9 months for tivozanib versus 3.9 months for sorafenib, highlighting its superior efficacy .

| Trial | Median PFS | Complete Response | Partial Response | Stable Disease |

|---|---|---|---|---|

| TIVO-3 | 11.9 months | 3 (1.2%) | 83 (31.9%) | 134 (51.5%) |

Ovarian Cancer

Tivozanib has also been explored as a treatment option for recurrent platinum-resistant ovarian cancer. A phase II study reported a response rate of 16.7% with a median PFS of 4.1 months .

| Study | Response Rate | Median PFS | Common Adverse Events |

|---|---|---|---|

| Ovarian Cancer Study | 16.7% | 4.1 months | Fatigue, Hypertension |

Combination Therapies

Recent studies have investigated the use of tivozanib in combination with immune checkpoint inhibitors such as nivolumab in metastatic RCC. The TiNivo study reported an overall response rate of 62% with this combination therapy .

Safety Profile

The safety profile of tivozanib is notable for its distinct toxicity compared to other tyrosine kinase inhibitors:

- Common adverse events include hypertension (reported in up to 62% of patients), fatigue, and gastrointestinal symptoms such as diarrhea and nausea .

- The incidence of grade 3 or higher adverse events was significant but generally lower than that observed with sorafenib .

Case Study: Efficacy in Refractory RCC

A patient with advanced RCC who had previously failed multiple therapies was treated with tivozanib at a dose of 1.34 mg daily for three weeks in a four-week cycle. The patient achieved stable disease after three cycles, demonstrating the potential of tivozanib as an effective treatment option in heavily pre-treated populations.

Case Study: Tivozanib in Ovarian Cancer

In another case involving a patient with platinum-resistant ovarian cancer, treatment with tivozanib resulted in a partial response after two cycles, with significant symptom relief and manageable side effects.

作用机制

Tivozanib (hydrate) exerts its effects by selectively inhibiting the vascular endothelial growth factor receptors 1, 2, and 3. This inhibition prevents the receptors from activating their downstream signaling pathways, which are essential for angiogenesis and tumor growth. By blocking these pathways, Tivozanib effectively starves the tumor of nutrients and oxygen, leading to its regression .

相似化合物的比较

Tivozanib (hydrate) is unique among kinase inhibitors due to its high selectivity and potency. Similar compounds include:

Sorafenib: Another kinase inhibitor used for renal cell carcinoma but with a broader target profile.

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used for similar indications but with different side effect profiles.

Pazopanib: Another vascular endothelial growth factor receptor inhibitor with a different chemical structure and pharmacokinetic properties

Tivozanib stands out due to its improved efficacy and reduced side effects compared to these similar compounds .

生物活性

Tivozanib, also known as tivozanib hydrochloride, is a potent inhibitor of all three vascular endothelial growth factor (VEGF) receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and has been primarily studied for its application in treating advanced renal cell carcinoma (RCC). This article delves into its biological activity, mechanisms of action, clinical findings, and relevant studies.

Tivozanib functions by blocking the signaling pathways of VEGF receptors, which play critical roles in angiogenesis—the formation of new blood vessels from pre-existing ones. By inhibiting these receptors, tivozanib effectively reduces angiogenesis and vascular permeability in tumor tissues, contributing to its antitumor effects .

Pharmacological Profile

The pharmacokinetics of tivozanib have been characterized in various studies. The compound is administered orally and exhibits a half-life that allows for a dosing schedule of 1.5 mg once daily on a 28-day cycle, with 21 days of treatment followed by 7 days off .

Key Pharmacological Data

| Parameter | Value |

|---|---|

| Chemical Name | Tivozanib Hydrochloride |

| CAS Number | 682745-41-1 |

| Molecular Weight | 393.87 g/mol |

| Dosing Regimen | 1.5 mg orally once daily |

| Half-Life | Approximately 5-7 hours |

| Indications | Advanced Renal Cell Carcinoma |

Clinical Efficacy

Tivozanib has been evaluated in several clinical trials, notably the Phase III TIVO-3 trial, which compared its efficacy to sorafenib in patients with relapsed or refractory advanced RCC. The results demonstrated a significant improvement in progression-free survival (PFS) for patients treated with tivozanib compared to those receiving sorafenib:

These findings underscore tivozanib's potential as a preferred therapeutic option in this patient population.

Case Studies and Long-Term Data

Recent analyses have highlighted the long-term efficacy of tivozanib. A post-hoc analysis from the TIVO-3 trial indicated that patients who received tivozanib exhibited sustained benefits even after multiple lines of prior therapy, suggesting that it may provide meaningful survival advantages in heavily pre-treated populations .

Comparative Studies

In addition to the TIVO-3 trial, other studies have explored the combination of tivozanib with immunotherapy agents such as nivolumab. Early results suggest that this combination may enhance therapeutic outcomes compared to monotherapy with either agent alone .

属性

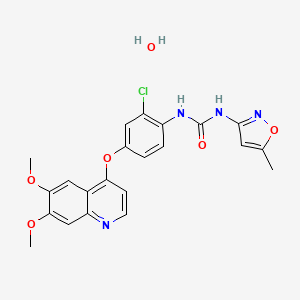

IUPAC Name |

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O5.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWZGSZTIGEYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。